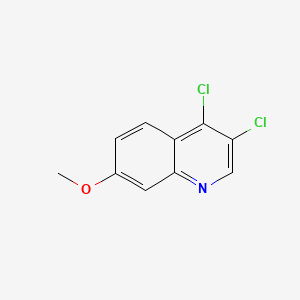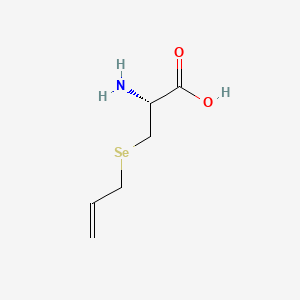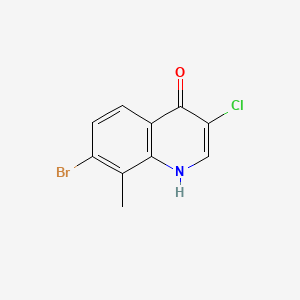
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrClNO2 and a molecular weight of 288.52508 g/mol. This compound is known for its unique chemical structure, which includes bromine, chlorine, hydroxyl, and methoxy functional groups attached to a quinoline backbone. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline typically involves the bromination and chlorination of a quinoline precursor, followed by the introduction of hydroxyl and methoxy groups. The specific synthetic route may vary, but a common method involves the following steps:
Bromination: The quinoline precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Hydroxylation and Methoxylation: The resulting intermediate is further reacted with hydroxylating and methoxylating agents to introduce the hydroxyl and methoxy groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the quinoline ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline: Similar in structure but with different positions of the chlorine and methoxy groups.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8-position.
Uniqueness
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Properties
CAS No. |
1204811-25-5 |
|---|---|
Molecular Formula |
C10H7BrClNO2 |
Molecular Weight |
288.525 |
IUPAC Name |
3-bromo-5-chloro-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-7-3-2-6(12)8-9(7)13-4-5(11)10(8)14/h2-4H,1H3,(H,13,14) |
InChI Key |
WRCFCSJVKYSKRC-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Br |
Synonyms |
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


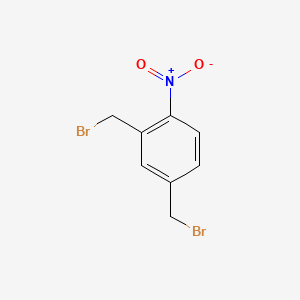
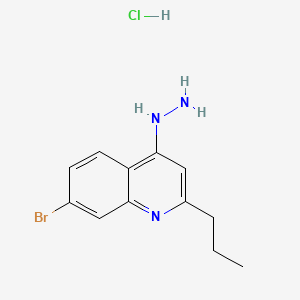

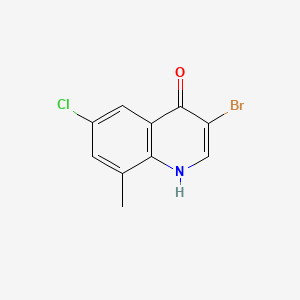

![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)

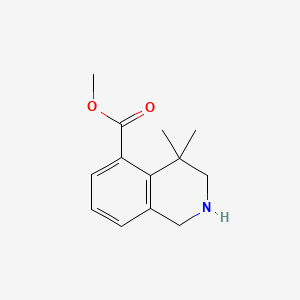
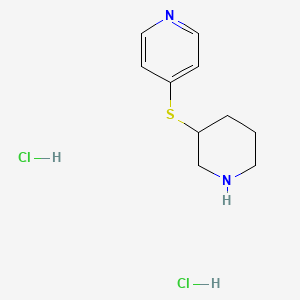
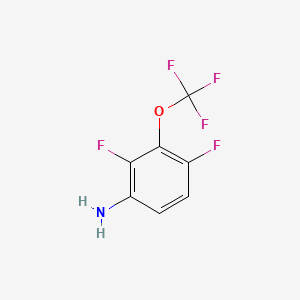
![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)
